(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenoxy)sulfonyl]carbamate
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Overview
Description
(1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is a complex organic compound that features a quinolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE typically involves multiple steps, starting with the preparation of the quinolizine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
(1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with different applications and properties.
Dichloromethane: Another organochlorine compound used as a solvent.
Trichloroethylene: Used in industrial applications but with different chemical properties.
Uniqueness
(1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is unique due to its specific functional groups and the quinolizine core, which confer distinct chemical and biological properties compared to other organochlorine compounds .
Properties
Molecular Formula |
C17H22Cl2N2O5S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,4-dichlorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-13-6-7-16(14(19)10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)/t12-,15?/m0/s1 |
InChI Key |
FSPJMFLBDJUDIG-SFVWDYPZSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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